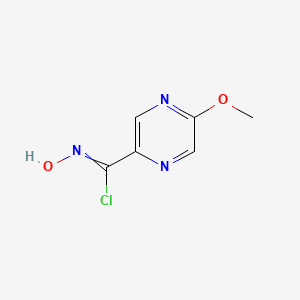

N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride

CAS No.:

Cat. No.: VC18813966

Molecular Formula: C6H6ClN3O2

Molecular Weight: 187.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6ClN3O2 |

|---|---|

| Molecular Weight | 187.58 g/mol |

| IUPAC Name | N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride |

| Standard InChI | InChI=1S/C6H6ClN3O2/c1-12-5-3-8-4(2-9-5)6(7)10-11/h2-3,11H,1H3 |

| Standard InChI Key | PLYGNVHVTOVRFW-UHFFFAOYSA-N |

| Canonical SMILES | COC1=NC=C(N=C1)C(=NO)Cl |

Introduction

Chemical Structure and Properties

Molecular Architecture

N-Hydroxy-5-methoxypyrazine-2-carboximidoyl chloride belongs to the pyrazine family, a class of heterocyclic aromatic compounds containing two nitrogen atoms at opposing positions in a six-membered ring. Its structure includes:

-

A methoxy group (-OCH₃) at the 5-position of the pyrazine ring, which influences electronic distribution and steric interactions.

-

A carboximidoyl chloride group (-C(=NOH)Cl) at the 2-position, providing reactivity for nucleophilic substitution or condensation reactions.

The IUPAC name, (2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride, reflects its stereochemistry, with the Z-configuration confirmed by its isomeric SMILES string: COC1=NC=C(N=C1)/C(=N/O)/Cl. The compound’s planar geometry and conjugated π-system facilitate interactions with biological targets, such as enzymatic active sites.

Table 1: Key Chemical Properties

| Property | Value/Descriptor | Source |

|---|---|---|

| Molecular Formula | C₆H₆ClN₃O₂ | |

| Molecular Weight | 187.58 g/mol | |

| IUPAC Name | (2Z)-N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride | |

| SMILES | COC1=NC=C(N=C1)C(=NO)Cl | |

| InChIKey | PLYGNVHVTOVRFW-POHAHGRESA-N |

Structural Analogues and Comparative Analysis

Pyrazine derivatives with halogen or alkoxy substituents often exhibit enhanced bioactivity. For instance, 2-chloro-5-methoxypyrazine (CAS No. 33332-31-9), a structural analogue lacking the hydroxyimino group, serves as a precursor in synthesizing antiviral and antitubercular agents . Unlike N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride, this compound demonstrates lower reactivity due to the absence of the carboximidoyl chloride moiety. Another related compound, 5-alkylamino-N-phenylpyrazine-2-carboxamides, shares the pyrazine core but incorporates amide linkages, enabling antimycobacterial activity via membrane disruption . These comparisons underscore the critical role of functional group diversity in dictating pharmacological behavior.

Synthesis and Reaction Pathways

Synthetic Strategies

While explicit protocols for N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride are scarce, its synthesis likely involves multi-step transformations:

-

Pyrazine Ring Formation: Condensation of diamines with α-diketones or cyclization of amino alcohols yields the pyrazine scaffold.

-

Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement installs the methoxy group at the 5-position.

-

Carboximidoyl Chloride Functionalization: Reaction of a primary amide with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) generates the carboximidoyl chloride group .

Table 2: Representative Reaction Conditions for Analogues

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Benzylation | Benzyl chloride, K₂CO₃, DMF | 88% | |

| Amide Coupling | EDC·HCl, HOBt, DIPEA | 9–33% | |

| Deprotection | H₂/Pd-C, MeOH | >90% |

Challenges in Optimization

Low yields (9–33%) reported for analogous N-substituted benzimidazole amides highlight difficulties in achieving selective functionalization without byproduct formation . For N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride, steric hindrance from the methoxy group and the instability of the N-hydroxyimino moiety likely exacerbate synthetic inefficiencies. Advanced techniques, such as flow chemistry or microwave-assisted synthesis, could mitigate these issues by enhancing reaction control.

Biological Applications and Mechanisms

BACE1 Inhibition in Alzheimer’s Disease

BACE1 cleaves amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, which aggregate into neurotoxic plaques. N-hydroxy-5-methoxypyrazine-2-carboximidoyl chloride’s carboximidoyl chloride group may covalently bind BACE1’s catalytic aspartate residues, inhibiting Aβ production. While in vitro data specific to this compound are unavailable, structurally similar hydroxamic acid derivatives exhibit IC₅₀ values in the nanomolar range, suggesting therapeutic potential.

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s binding affinity for BACE1 using X-ray crystallography or molecular docking.

-

Synthetic Optimization: Explore catalytic methods to improve yield and purity.

-

In Vivo Testing: Evaluate pharmacokinetics and blood-brain barrier penetration in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume